molecular formula C26H36N4O3S B2473239 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide CAS No. 689769-19-5

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide

Katalognummer B2473239
CAS-Nummer: 689769-19-5
Molekulargewicht: 484.66
InChI-Schlüssel: PJDRBOWYEIZUIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide is a useful research compound. Its molecular formula is C26H36N4O3S and its molecular weight is 484.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Potential Anti-Cancer Properties

Research into quinazolinone-based derivatives, closely related to the chemical structure of N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide, has shown promising anti-cancer properties. A study by Riadi et al. (2021) describes the synthesis of a quinazolinone derivative exhibiting potent cytotoxic activity against various human cancer cell lines, including cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound demonstrated significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).

Antimicrobial Applications

Another dimension of research explores the antimicrobial potential of new quinazolines. Desai et al. (2007) synthesized a series of quinazoline derivatives and screened them for antibacterial and antifungal activities. The study found that these compounds exhibited significant activity against a range of pathogens, suggesting their use as potential antimicrobial agents (Desai et al., 2007).

Synthesis and Characterization

The synthesis and structural characterization of related compounds provide insights into their potential applications in scientific research. Studies like those conducted by Dyachenko and Vovk (2012) and Fathalla et al. (2001) focus on the synthesis and alkylation of thioxoquinazolinone and quinazolin-4-yl-thiourea derivatives, respectively. These investigations not only reveal the chemical versatility of such compounds but also their potential as scaffolds for further pharmaceutical and chemical research (Dyachenko & Vovk, 2012); (Fathalla et al., 2001).

Photoelectric Conversion Enhancement

In the realm of renewable energy, research into dye-sensitized solar cells has also seen the application of compounds with similar structures. Wu et al. (2009) investigated carboxylated cyanine dyes to improve photoelectric conversion efficiency. This study highlights the potential of utilizing such chemical compounds to enhance the performance of dye-sensitized solar cells, offering a pathway towards more efficient renewable energy solutions (Wu et al., 2009).

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide involves the reaction of 2-cyclohex-1-en-1-yl-ethanamine with 6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoic acid in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-cyclohex-1-en-1-yl-ethanamine", "6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoic acid", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-cyclohex-1-en-1-yl-ethanamine in a suitable solvent such as dichloromethane or ethanol.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for 30 minutes to activate the carboxylic acid group of 6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoic acid.", "Step 3: Add 6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanoic acid to the reaction mixture and stir for 24 hours at room temperature.", "Step 4: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes to obtain N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(6-morpholino-4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)hexanamide as a white solid." ] }

CAS-Nummer

689769-19-5

Molekularformel

C26H36N4O3S

Molekulargewicht

484.66

IUPAC-Name

N-[2-(cyclohexen-1-yl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C26H36N4O3S/c31-24(27-13-12-20-7-3-1-4-8-20)9-5-2-6-14-30-25(32)22-19-21(29-15-17-33-18-16-29)10-11-23(22)28-26(30)34/h7,10-11,19H,1-6,8-9,12-18H2,(H,27,31)(H,28,34)

InChI-Schlüssel

PJDRBOWYEIZUIL-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)NC2=S

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.